molecular formula C7H13BF3K B3422032 trans-Potassium (2-(tert-butyl)cyclopropyl)trifluoroborate CAS No. 2375371-69-8

trans-Potassium (2-(tert-butyl)cyclopropyl)trifluoroborate

Cat. No.: B3422032
CAS No.: 2375371-69-8
M. Wt: 204.08 g/mol
InChI Key: NWIVWMMKAGJIEF-KGZKBUQUSA-N
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Description

trans-Potassium (2-(tert-butyl)cyclopropyl)trifluoroborate (CAS: 2375371-69-8) is an organoboron reagent with the molecular formula C₇H₁₃BF₃K and a molar mass of 204.08 g/mol . Its structure features a cyclopropane ring substituted with a bulky tert-butyl group at the 2-position, trans-configuration, and a trifluoroborate anion stabilized by potassium. This compound is a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the introduction of cyclopropyl motifs into pharmaceuticals, agrochemicals, and advanced materials. The tert-butyl group imparts steric and electronic effects that influence reactivity and stability, distinguishing it from other trifluoroborate derivatives.

Properties

IUPAC Name

potassium;[(1R,2R)-2-tert-butylcyclopropyl]-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BF3.K/c1-7(2,3)5-4-6(5)8(9,10)11;/h5-6H,4H2,1-3H3;/q-1;+1/t5-,6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWIVWMMKAGJIEF-KGZKBUQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1CC1C(C)(C)C)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-]([C@@H]1C[C@H]1C(C)(C)C)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BF3K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2375371-69-8
Record name rac-potassium [(1R,2R)-2-tert-butylcyclopropyl]trifluoroboranuide
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Potassium (2-(tert-butyl)cyclopropyl)trifluoroborate typically involves the reaction of a cyclopropylboronic acid derivative with potassium trifluoroborate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron-containing intermediates. The tert-butyl group is introduced to the cyclopropyl ring to enhance the stability and reactivity of the compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed couplings with aryl/heteroaryl halides under optimized conditions:

  • Catalyst system : Pd₂(dba)₃ (2.5-5 mol%) with RuPhos ligand (5-10 mol%)

  • Base : K₂CO₃ (4.0 equiv)

  • Solvent : Toluene/H₂O (19:1, 0.1 M) at 120°C

Key performance data with benzyl chlorides:

EntryBenzyl Chloride SubstituentYield (%)Reaction Time (h)
14-OMe585
23-Cl773
32-Me763
44-CF₃627
54-NO₂565

Data adapted from large-scale coupling trials

Steric effects significantly impact reactivity:

  • Coupling fails with ortho-disubstituted aryl chlorides due to hindered transmetalation

  • Reactions with primary alkyl bromides show <10% yield under standard conditions

Chan-Lam Oxidative Coupling

The copper-mediated variant demonstrates complementary reactivity:

  • Catalyst : Cu(OAc)₂ (10 mol%) with 1,10-phenanthroline ligand (20 mol%)

  • Oxidant : O₂ (1 atm)

  • Solvent : Toluene/H₂O (3:1) at 60°C

Notable characteristics:

  • Enables direct coupling with phenols (45-72% yield) without pre-activated substrates

  • Requires carefully controlled water content (10-15% v/v) for optimal boronate speciation

Transmetalation Pathway

XAS studies of analogous Pd/Zn systems reveal:

  • Formation of Pd-Zn μ-bridged intermediates during catalyst activation

  • Rate-determining transmetalation step with inversion of configuration at boron

  • Steric protection of cyclopropane ring prevents β-hydride elimination (<2% byproducts)

Ligand Effects

Phosphine ligands critically modulate reactivity:

LigandYield (%)Isomerization Ratio (branched:linear)
RuPhos77>200:1
n-BuPAd₂894:1
P(t-Bu)₃9836:1

Comparative data for secondary alkyl couplings

Stability Considerations

The trifluoroborate group confers exceptional stability:

  • Air-stable for >6 months at room temperature

  • Tolerant to chromatography on silica gel (EtOAc/hexane)

  • No protodeboronation observed below 80°C in aqueous media

Limitations and Challenges

  • Electrophile Scope : Fails with aliphatic amines (0% yield in amination trials)

  • Steric Threshold : Minimum 1.5 Å Tolman cone angle required for effective transmetalation

  • Solvent Sensitivity : Reactions in THF/dioxane give <5% conversion due to poor borate solubility

This reagent's combination of stereochemical fidelity and operational simplicity makes it particularly valuable for constructing cyclopropane-containing pharmaceuticals and materials. Recent advances in nickel-catalyzed systems (not yet demonstrated with this specific borate) suggest future potential for coupling with sulfonate esters and other challenging electrophiles .

Scientific Research Applications

Cross-Coupling Reactions

Suzuki-Miyaura Cross-Coupling
The compound is particularly effective in Suzuki-Miyaura reactions, where it can couple with various electrophiles to form new C–C bonds. Studies have shown that potassium cyclopropyltrifluoroborates can achieve moderate to good yields when coupled with benzyl chlorides, demonstrating the utility of cyclopropyl groups in enhancing reactivity and selectivity in these reactions .

Case Study: Efficiency with Different Electrophiles
In a systematic study, potassium cyclopropyltrifluoroborate was reacted with a range of benzyl chlorides possessing both electron-withdrawing and electron-donating groups. The results indicated that the reaction conditions could be optimized using different palladium catalysts and bases to achieve high yields (up to 77%) across various substrates .

Electrophile TypeYield (%)
Electron-rich benzyl chlorides66
Electron-poor benzyl chlorides57
Sterically hindered substrates29

Synthesis of Complex Molecules

Functionalization Strategies
The ability to transform trans-Potassium (2-(tert-butyl)cyclopropyl)trifluoroborate into various functional groups allows for the synthesis of complex molecules. For instance, it can be converted into enamides via ring-opening reactions, facilitating the generation of stereochemically defined products . Additionally, one-pot borylation/oxidation methods have been developed to streamline the synthesis process while maintaining high efficiency .

Medicinal Chemistry Applications

Drug Development Potential
The unique properties of cyclopropane-containing compounds make them attractive candidates in drug development. Cyclopropyl groups are prevalent in many bioactive molecules and pharmaceuticals due to their ability to modulate pharmacokinetic properties and enhance metabolic stability . The incorporation of this compound into drug-like scaffolds can potentially improve solubility and bioavailability.

Stability and Handling

One significant advantage of using this compound is its stability under various reaction conditions compared to other organoboron compounds. This stability allows for easier handling and storage, making it a preferred choice for synthetic chemists looking to incorporate boron-based reagents into their workflows .

Mechanism of Action

The mechanism of action of trans-Potassium (2-(tert-butyl)cyclopropyl)trifluoroborate in cross-coupling reactions involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetallation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The tert-butyl group provides steric hindrance, enhancing the selectivity and efficiency of the reaction.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Synthesis Yield* Key Applications References
trans-Potassium (2-(tert-butyl)cyclopropyl)trifluoroborate C₇H₁₃BF₃K 204.08 tert-butyl 25% (old method) Cross-coupling reactions
Potassium cyclopropyltrifluoroborate C₃H₅BF₃K 158.98 cyclopropyl Up to 58% O-cyclopropylation of phenols
Potassium 3-phenylpropyltrifluoroborate C₉H₁₁BF₃K 226.09 3-phenylpropyl N/A Suzuki couplings
Potassium (2-(ethoxycarbonyl)cyclopropyl)trifluoroborate C₇H₉BF₃KO₂ 242.06 ethoxycarbonyl N/A Functional group diversification
Potassium (azidomethylcyclopropyl)trifluoroborate C₄H₆BF₃KN₃ 203.02 azidomethyl N/A Click chemistry applications

*Yields depend on synthetic methods; tert-butyl derivatives historically exhibit lower yields due to steric hindrance .

Key Observations :

  • Steric Effects : The tert-butyl group in the trans-cyclopropyl trifluoroborate introduces significant steric bulk, which stabilizes the cyclopropane ring against ring-opening reactions but may reduce reaction rates in cross-couplings compared to less hindered analogs like cyclopropyltrifluoroborate .

Reactivity in Cross-Coupling Reactions

  • This compound: Limited direct data exists, but analogous tert-butyl-substituted o-xylylenes exhibit reduced regioselectivity in dimerization (head-to-head vs. head-to-tail) due to steric-driven diradical mechanisms . This suggests that tert-butyl groups in trifluoroborates may favor similar steric control in coupling reactions.
  • Potassium Cyclopropyltrifluoroborate: Demonstrates broad utility in copper-mediated O-cyclopropylation of phenols with high efficiency, a reaction where tert-butyl analogs may underperform due to steric constraints .
  • Secondary Alkyl Trifluoroborates : Cyclohexyl and cyclobutyl derivatives achieve yields up to 58% in borazaronaphthalene synthesis, outperforming tert-butyl systems (25% yield via older methods) .

Biological Activity

The compound trans-Potassium (2-(tert-butyl)cyclopropyl)trifluoroborate is part of a broader class of organotrifluoroborates, which have garnered attention for their utility in organic synthesis and potential biological applications. This article focuses on the biological activity of this compound, exploring its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a cyclopropyl ring substituted with a tert-butyl group and a trifluoroborate moiety. This configuration contributes to its unique reactivity and stability compared to other organoboron compounds.

Table 1: Key Properties

PropertyValue
Molecular FormulaC7_{7}H10_{10}BF3_{3}K
Molecular Weight207.06 g/mol
SolubilitySoluble in polar solvents
StabilityStable under ambient conditions

This compound exhibits biological activity primarily through its role as a nucleophilic reagent in various chemical transformations. It has been shown to participate in cross-coupling reactions that can modify biologically active molecules, potentially enhancing their therapeutic properties.

Antimicrobial Activity

Recent studies have indicated that organotrifluoroborates can act as effective antimicrobial agents. For example, potassium trifluoroborate salts have demonstrated activity against Mycobacterium tuberculosis , a significant pathogen responsible for tuberculosis. The inhibition of polyketide synthase 13 (Pks13), an essential enzyme for mycobacterial survival, has been linked to the efficacy of these compounds .

Case Studies

  • Inhibition of Mycobacterium tuberculosis
    • A study explored the synthesis of various trifluoroborate derivatives, including this compound, which showed promising results in inhibiting the growth of M. tuberculosis at low concentrations (MIC < 1 μM) .
  • Cross-Coupling Reactions
    • Research has demonstrated that this compound can be utilized in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of complex organic molecules that may possess biological activity .

Table 2: Biological Activity Summary

Activity TypeTarget Organism/PathwayObserved EffectReference
AntimicrobialMycobacterium tuberculosisInhibition (MIC < 1 μM)
Organic SynthesisVarious aryl compoundsCross-coupling success

Safety and Toxicity

While potassium trifluoroborates are generally considered stable and safe for use in laboratory settings, comprehensive toxicological assessments are necessary to evaluate their safety for therapeutic applications. Current literature suggests that further studies are needed to fully understand the safety profile of this compound in vivo.

Q & A

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature20–40°CPrevents BF₃ decomposition
pH7–9Stabilizes KHF₂
PurificationEtOH/H₂O (3:1)Removes K⁺ salts

Q. Table 2: Reaction Contradictions and Solutions

IssueCauseSolution
Low Coupling YieldResidual KHF₂Reprecipitate product
Side ReactionsStrong basesUse mild bases (Cs₂CO₃)
HygroscopicityMoisture exposureStore at 2–8°C in P₂O₅

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-Potassium (2-(tert-butyl)cyclopropyl)trifluoroborate
Reactant of Route 2
trans-Potassium (2-(tert-butyl)cyclopropyl)trifluoroborate

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